2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride
Description
2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 3-position of the pyridine ring, with an additional hydrochloride salt form. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2.ClH/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14;/h1-2H,(H2,11,12)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLXBQHUEJZZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287331-13-7 | |
| Record name | 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride typically involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride in the presence of sodium hydroxide, water, and dimethyl sulfoxide. The reaction is carried out at elevated temperatures, usually around 130°C, for a duration of 24 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications across several domains:
Chemistry
- Building Block for Heterocycles: It serves as a precursor for synthesizing various heterocyclic compounds, which are essential in developing new materials and pharmaceuticals .
Biology
- Antimicrobial Activity: Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics .
- Anticancer Properties: Studies have shown that derivatives of this compound may exhibit anticancer activities through specific molecular interactions .
Medicine
- Pharmaceutical Intermediates: It is utilized in the synthesis of several pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid . The trifluoromethyl group enhances the compound's bioactivity and pharmacokinetic properties.
Industry
- Agrochemicals: The compound is also significant in the production of agrochemicals, contributing to the development of pesticides and herbicides .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains. |
| Study B | Anticancer Properties | Showed inhibition of cancer cell proliferation in vitro. |
| Study C | Pharmaceutical Development | Used as an intermediate in synthesizing niflumic acid with improved efficacy. |
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2-Amino-4-(trifluoromethyl)nicotinic acid
Comparison
Compared to similar compounds, 2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid;hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This dual functionality allows for a wider range of chemical reactions and applications. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity .
Biological Activity
2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : CHClFNO
- Molecular Weight : 242.58 g/mol
- CAS Number : 2287331-13-7
Mechanisms of Biological Activity
The biological activity of 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid is primarily attributed to its interactions with biological macromolecules, such as proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity and can influence the binding affinity to targets.
Inhibition Studies
Research indicates that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors. For instance, studies have shown that modifications in the molecular structure can significantly alter the potency of these compounds in inhibiting viral replication and enzyme activity.
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group at the para position on the pyridine ring has been linked to increased biological activity. This modification can enhance binding interactions due to its electron-withdrawing properties, which stabilize the transition state during enzyme catalysis or receptor binding.
| Compound | IC (μM) | Activity |
|---|---|---|
| Compound A | 24 | RNase H Inhibitor |
| Compound B | 10 | HIV-1 Replication Inhibitor |
| Compound C | 5 | COX Enzyme Inhibitor |
Case Studies
-
HIV-1 Replication Inhibition
A study evaluated several compounds based on the 2-amino-4-(trifluoromethyl)pyridine scaffold for their ability to inhibit HIV replication. The most potent compound demonstrated an EC value of 5 μM, indicating significant antiviral activity with a selectivity index greater than 10 . -
COX Enzyme Inhibition
Another investigation focused on the anti-inflammatory potential of related compounds, revealing that certain derivatives exhibited IC values against COX enzymes in the range of 19–42 μM. These findings suggest that structural modifications can lead to enhanced anti-inflammatory properties . -
Zn(II) Complexes
Research into metal complexes formed with this compound showed that they could effectively bind to biomolecules like bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). The binding constants ranged from to L mol, indicating strong interactions that could be exploited for drug delivery systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via hydrolysis of its methyl ester precursor under acidic conditions. For example, methyl 4-(trifluoromethyl)nicotinate (CAS 175204-82-7) can be treated with hydrochloric acid to yield the carboxylic acid, followed by amination and salt formation . Alternative routes involve direct functionalization of pyridine derivatives, such as introducing the trifluoromethyl group via radical trifluoromethylation or nucleophilic substitution, followed by carboxylation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for assessing purity. Structural confirmation requires a combination of H NMR (e.g., δ 8.69 ppm for pyridyl protons) and LC-MS (m/z 311.1 [M+1]) to verify the trifluoromethyl and carboxylic acid moieties . Elemental analysis (C, H, N, Cl) should align with theoretical values (e.g., CHClFNO) .
Q. What solvent systems are optimal for recrystallization?
- Methodological Answer : Aqueous HCl (1–3 M) or ethanol/water mixtures (70:30 v/v) are effective for recrystallization due to the compound’s hydrochloride salt form. The high polarity of the trifluoromethyl group necessitates solvents with strong hydrogen-bonding capacity to improve crystal lattice formation .
Advanced Research Questions
Q. How can computational modeling predict reactivity in derivatization reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For example, the pyridine nitrogen and carboxylate group are nucleophilic hotspots, while the trifluoromethyl group stabilizes adjacent electrophilic centers. This guides regioselective functionalization, such as amide coupling or halogenation .
Q. What strategies resolve discrepancies in spectroscopic data between batches?
- Methodological Answer : Batch variability often arises from residual solvents or counterion ratios (e.g., HCl stoichiometry). Use F NMR to confirm trifluoromethyl integrity (δ -62 to -65 ppm) and X-ray crystallography to resolve ambiguities in proton environments. For example, crystal packing effects in pyridinium salts (e.g., hydrogen sulfate vs. trifluoroacetate counterions) can shift H NMR signals by up to 0.5 ppm .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) over 72 hours. Monitor degradation via LC-MS for hydrolytic cleavage (e.g., loss of HCl or trifluoromethyl groups). Stability-indicating assays should account for photodegradation (UV light exposure) and oxidative stress (HO) .
Data Contradiction Analysis
Q. Why do synthetic yields vary when scaling from milligram to gram quantities?
- Methodological Answer : Scaling issues often stem from inefficient heat transfer during exothermic steps (e.g., HCl addition). Use jacketed reactors with precise temperature control (93–96°C for 17 hours) and inline FTIR to monitor intermediate formation (e.g., methyl ester hydrolysis). Pilot-scale trials with 61.9 g batches have demonstrated 94% yield reproducibility under optimized conditions .
Q. How to interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions may arise from impurities (e.g., unreacted methyl ester) or stereochemical variability. Employ chiral HPLC to rule out enantiomeric interference. Validate SAR using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and compare with analogs like 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1780609-26-8) to isolate substituent effects .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHClFNO | |
| Melting Point | 287.5–293.5°C | |
| HPLC Purity Threshold | ≥98% | |
| H NMR (DMSO-d) | δ 8.69 (d, J=8.4 Hz, 1H) |
Table 2 : Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 93–96°C | +94% |
| HCl Concentration | 36.5% (w/w) | Minimizes byproducts |
| Solvent System | Ethanol/Water (70:30) | Improves crystallinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
